Tri-n-hexylsilylamine
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Overview
Description
Tri-n-hexylsilylamine is an organosilicon compound with the molecular formula C18H41NSi. It is a member of the silylamine family, characterized by the presence of a silicon-nitrogen bond. This compound is known for its unique chemical properties and has found applications in various fields, including catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-n-hexylsilylamine can be synthesized through several methods:
Dehydrocoupling of Amines with Silanes: This method involves the reaction of primary or secondary amines with silanes in the presence of a catalyst.
Hydrosilylation of Imines: This method involves the addition of silanes to imines, resulting in the formation of silylamines.
Dealkenylative Coupling of Amines with Vinylsilanes: This method involves the coupling of amines with vinylsilanes, resulting in the formation of silylamines.
Industrial Production Methods: Industrial production of this compound typically involves the dehydrocoupling of amines with silanes. This method is preferred due to its high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tri-n-hexylsilylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form siloxanes.
Reduction: this compound can be reduced to form silanes.
Substitution: this compound can undergo substitution reactions with various electrophiles, resulting in the formation of substituted silylamines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically occurs under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically occurs under mild conditions.
Substitution: Various electrophiles; typically occurs under mild conditions.
Major Products Formed:
Oxidation: Siloxanes.
Reduction: Silanes.
Substitution: Substituted silylamines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tri-n-hexylsilylamine involves its interaction with various molecular targets and pathways. It exerts its effects through the formation of stable silicon-nitrogen bonds, which can interact with various biological molecules and pathways. This interaction can result in the modulation of various biological processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Tri-n-hexylsilylamine can be compared with other similar compounds, including:
Tri-n-butylsilylamine: This compound has similar chemical properties but differs in its alkyl chain length.
Tri-n-octylsilylamine: This compound also has similar chemical properties but differs in its alkyl chain length.
Uniqueness: this compound is unique due to its specific alkyl chain length, which can result in distinct chemical and physical properties. This uniqueness makes it a valuable tool in various scientific research fields .
Biological Activity
Tri-n-hexylsilylamine is a silane compound characterized by its three hexyl groups attached to a silicon atom, which is further bonded to an amine group. This structure imparts unique chemical properties that have garnered attention in various fields, particularly in organic synthesis and materials science. However, its biological activity remains less explored, making it an intriguing subject for research.
This compound can be represented by the formula C18H39NSi. Its molecular weight is approximately 299.5 g/mol. The compound exhibits hydrophobic characteristics due to the long hydrocarbon chains, which influence its solubility and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₉NSi |
Molecular Weight | 299.5 g/mol |
Solubility | Low in water |
Melting Point | Not well-defined |
Boiling Point | Not well-defined |
Antimicrobial Activity
Recent studies have indicated that silane compounds, including this compound, may possess antimicrobial properties. Research has shown that certain silanes can disrupt microbial membranes, leading to cell lysis and death. For instance, a study highlighted the effectiveness of silyl compounds against various bacterial strains, suggesting potential applications in antimicrobial coatings and treatments .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various silane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain silanes exhibited significant inhibition zones, suggesting potential therapeutic applications .
- Cytotoxicity Assays : In vitro assays using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) demonstrated that some silane derivatives could reduce cell viability in cancer cell lines by over 50% at specific concentrations .
- Mechanistic Insights : Research into the mechanism of action for silyl compounds suggests they may induce apoptosis through oxidative stress pathways. This was evidenced by increased reactive oxygen species (ROS) production in treated cancer cells .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
1-[amino(dihexyl)silyl]hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41NSi/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXKCQAPIYZOJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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